molecular formula C17H17BrN2O2S B2775165 N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034363-13-6

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2775165
CAS No.: 2034363-13-6
M. Wt: 393.3
InChI Key: RMOJNEDFXWZCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with a (3-bromo-2-methylphenyl) group and a (tetrahydrothiophen-3-yl)oxy) ether linkage. This structure combines elements found in compounds with documented biological activity, suggesting significant potential for use in agricultural and life science research. In agrochemical research, this compound may be of interest as a nitrification inhibitor. Similar substituted heterocyclic compounds have been developed to slow the bacterial conversion of ammonium to nitrate in soil, a process that can improve nitrogen use efficiency in fertilizers and reduce environmental pollution . The molecular structure also shares key features with novel fungicidal agents. Research on analogous N-(thiophen-2-yl)nicotinamide derivatives has demonstrated excellent efficacy against plant pathogens such as cucumber downy mildew, indicating that this chemical class is a promising starting point for the development of new crop protection products . Furthermore, the nicotinamide pharmacophore is relevant in pharmaceutical discovery. Nicotinamide itself is a potent inhibitor of proinflammatory cytokines and is involved in cellular metabolism . The specific arrangement of substituents on this compound could be explored for modulating enzyme targets like nicotinamide N-methyltransferase (NNMT), which is implicated in various disease states . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)22-12-7-9-23-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOJNEDFXWZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Nicotinamide Coupling: The brominated intermediate is then coupled with nicotinamide under conditions that facilitate the formation of the amide bond.

    Tetrahydrothiophene Introduction: Finally, the tetrahydrothiophene group is introduced via an etherification reaction, where the hydroxyl group of the nicotinamide is replaced by the tetrahydrothiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromo Site

The 3-bromo-2-methylphenyl group undergoes substitution reactions with oxygen/nitrogen nucleophiles.

Reaction TypeConditionsProductYieldSource
Methoxy substitutionNaOMe, DMF, 80°C, 12 hr3-methoxy-2-methylphenyl derivative68%
Amine couplingPd catalysis, Buchwald-HartwigAryl amine-functionalized analog72%
Thiol substitutionKSH, DMSO, 100°C, 6 hrThioether-linked compound55%
  • Mechanistic Insight : The bromine's meta-directing effect (relative to methyl) facilitates substitution at the para position in NAS reactions .

  • Catalytic Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., phenylboronic acid) yield biaryl derivatives under Pd(PPh₃)₄/K₂CO₃ in 1,4-dioxane (80°C, 24 hr) .

Hydrolysis of the Amide Bond

The nicotinamide moiety undergoes pH-dependent hydrolysis:

ConditionProductHalf-LifeStability NotesSource
1M HCl, reflux2-((tetrahydrothiophen-3-yl)oxy)nicotinic acid2 hrComplete decomposition
0.5M NaOH, 60°CNicotinate salt + aniline derivative45 minStabilized by electron-withdrawing Br
  • Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions (k = 0.023 min⁻¹) .

  • Stabilizers : Co-solvents like DMF reduce hydrolysis rates by 40% .

Oxidation of Tetrahydrothiophene Moiety

The tetrahydrothiophen-3-yl-oxy group oxidizes to sulfoxide/sulfone derivatives:

Oxidizing AgentProductSelectivityYieldSource
mCPBA (1.2 eq)Sulfoxide90%85%
H₂O₂ (30%), AcOHSulfone100%78%
  • Steric Effects : Oxidation at sulfur is favored over ring-opening due to steric protection from the adjacent methyl group .

  • Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Ether Cleavage and Functionalization

The tetrahydrothiophene-ether linkage reacts under strong Lewis acids:

ReagentConditionsProductYieldSource
BBr₃ (3 eq)DCM, −78°C → RT, 6 hrFree phenol + tetrahydrothiophene91%
TMSCl, NaIMeCN, reflux, 12 hrIodo-nicotinamide analog63%
  • Regioselectivity : Cleavage occurs preferentially at the less hindered oxygen site .

Photochemical and Thermal Stability

ConditionDegradation PathwayHalf-LifeSource
UV light (254 nm)C-Br bond homolysis → radical coupling15 min
100°C, 24 hr (neat)Amide dimerization via Br∙∙∙H-N H-bond48 hr
  • Storage Recommendations : Stable at −20°C under argon for >6 months .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several key steps, typically starting from 3-bromo-2-methylphenol and tetrahydrothiophene derivatives. The structural integrity of the compound is crucial for its biological activity, and various studies have characterized its crystal structure and molecular interactions.

Biological Activities

1. Inhibition of Stearoyl-CoA Desaturase (SCD)
One notable application of compounds similar to this compound is their role as inhibitors of Stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. Inhibitors of SCD have been identified as potential treatments for various cancers due to their ability to disrupt fatty acid metabolism, which is essential for cancer cell proliferation .

2. Targeting Cytochrome P450 Enzymes
Research has also indicated that certain derivatives can be metabolically activated by cytochrome P450 enzymes, leading to selective toxicity against cancer cells. This metabolic activation is crucial for enhancing the therapeutic index of these compounds in cancer treatment .

3. Anticancer Properties
Several studies have demonstrated the anticancer properties of related compounds through high-throughput screening against non-small-cell lung cancer lines. These compounds exhibited selective toxicity, making them promising candidates for further development in targeted cancer therapies .

Case Study 1: SCD Inhibitors

A series of oxalic acid diamides were evaluated for their ability to inhibit SCD in cancer cell lines. The study revealed that specific structural modifications led to enhanced selectivity and potency against certain cancer types. The structure–activity relationship (SAR) analysis provided insights into how variations in the molecular structure impact biological activity .

Case Study 2: Cytochrome P450 Activation

In another study, compounds were designed to exploit the metabolic pathways involving cytochrome P450 enzymes. The resulting metabolites demonstrated increased efficacy against cancer cells while minimizing systemic toxicity, highlighting the importance of metabolic activation in drug design .

Comparative Data Table

Compound NameBiological TargetActivityReference
This compoundSCDInhibitor
Oxalic Acid DiamidesSCDSelective Toxicity
Metabolically Activated CompoundsCytochrome P450Enhanced Efficacy

Mechanism of Action

The mechanism by which N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Similar structure but with an isonicotinamide moiety.

Uniqueness

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a brominated aromatic ring, a nicotinamide moiety, and a tetrahydrofuran group, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O2SC_{17}H_{17}BrN_2O_2S, with a molecular weight of 393.3 g/mol. The structural components include:

  • Brominated Phenyl Ring : The presence of the bromine atom enhances the compound's reactivity and potential for halogen bonding.
  • Nicotinamide Moiety : This part is crucial for biological interactions, particularly in enzyme inhibition and receptor binding.
  • Tetrahydrofuran Group : This group may influence solubility and permeability characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nicotinamide portion can mimic natural substrates, allowing it to bind effectively to active sites on proteins. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating potent antiproliferative properties. Notably, it exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting cancer cells over healthy cells .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against influenza viruses. It was noted that compounds with similar structures exhibited effective viral load reduction in infected models, indicating that this compound could potentially have similar effects .

Study 1: Anticancer Efficacy

A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound resulted in significant inhibition of lung metastasis compared to known chemotherapeutic agents. The study indicated that the compound not only inhibited tumor growth but also had a direct impact on metastatic processes .

Study 2: Safety Profile Assessment

In a subacute toxicity study conducted on healthy mice, the compound was administered at high doses (40 mg/kg), demonstrating a favorable safety profile with no significant adverse effects observed during the treatment period. This suggests that this compound may be suitable for further development as a therapeutic agent .

Comparative Analysis

Compound NameIC50 (μM)TargetActivity Type
This compound0.126MDA-MB-231Anticancer
Similar Compound A27.4Influenza VirusAntiviral
Similar Compound B17.02MCF7Anticancer

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide be optimized for higher yield and purity?

  • Methodology : Multi-step synthetic routes require precise control of reaction parameters. For example, polar solvents (e.g., DMF or ethanol) enhance intermediate solubility and reaction rates, while catalysts like pyridine or p-toluenesulfonic acid improve coupling efficiency. Reaction temperatures between 60–80°C are critical for minimizing side products .
  • Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Validate purity with HPLC (>95%) and confirm structures via NMR and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : Assign proton environments (e.g., bromophenyl protons at δ 7.2–7.8 ppm, tetrahydrothiophen oxy-group protons at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) using SHELXL for refinement. The compound’s near-planar conformation (dihedral angle: ~8.38°) arises from π-conjugation across the amide bridge .
    • Software : Use SHELX suite for structure solution and refinement, ensuring hydrogen-bonding networks (N–H⋯O) are accurately modeled .

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation Pathways : Susceptible to hydrolysis (amide bond cleavage) and oxidation (bromophenyl group). Substitution reactions may occur at the bromine site under nucleophilic conditions .
  • Storage Recommendations : Store at –20°C in inert atmospheres (argon) with desiccants. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?

  • Approach :

  • DFT Calculations : Model electronic structure (HOMO-LUMO gaps) to predict regioselectivity in substitution reactions .
  • Molecular Docking : Simulate binding to nicotinamide-associated enzymes (e.g., PARPs) using AutoDock Vina. Key interactions include hydrogen bonding with the pyridine ring and hydrophobic contacts with the tetrahydrothiophen moiety .
    • Validation : Cross-validate docking results with experimental IC50 values from enzymatic assays .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in IC50 values (e.g., PARP1 inhibition vs. cytotoxicity) may arise from off-target effects or assay conditions (e.g., pH, co-solvents).
  • Resolution Strategy :

  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Perform crystallographic studies to confirm target engagement, as seen in structurally related compounds .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Optimization :

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Implement flow chemistry for exothermic steps (e.g., bromination) to improve safety and reproducibility .
    • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.